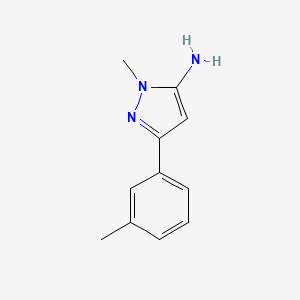

1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-3-5-9(6-8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOZJIULYUGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine

Established Synthetic Routes to 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine

The foundational synthesis of this compound relies on well-established condensation principles that are a cornerstone of heterocyclic chemistry.

Condensation Reactions Involving β-Ketonitriles and Hydrazines

The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This reaction proceeds through a proposed two-step mechanism. Initially, the hydrazine's terminal nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov Subsequently, an intramolecular cyclization occurs where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov

For the specific synthesis of this compound, the required precursors are 3-(3-methylphenyl)-3-oxopropanenitrile (the β-ketonitrile) and methylhydrazine. The reaction smoothly yields the target compound, demonstrating the efficiency of this synthetic route for creating specifically substituted pyrazoles.

Specific Protocols for this compound (e.g., General Procedure C5 from 3-(3-methylphenyl)-3-oxopropanenitrile)

Detailed protocols outline the precise conditions for the synthesis of this compound. A representative procedure involves the reaction of 3-(m-tolyl)propiolonitrile with methylhydrazine.

Table 1: Synthesis of this compound

| Reactant A | Reactant B | Solvent | Conditions | Product |

|---|

This method provides a reliable and straightforward pathway to the desired product, forming the basis for its availability for further chemical transformations.

Advanced Synthetic Transformations Involving this compound

Beyond its initial synthesis, this compound serves as a key intermediate in more complex synthetic strategies, enabling the construction of diverse molecular architectures.

Oxidative Dehydrogenative Couplings for Azopyrrole Derivatives

Recent advancements have utilized pyrazol-5-amines, including derivatives like this compound, in oxidative dehydrogenative coupling reactions to form highly functionalized heteroaromatic azo compounds. nih.govnih.gov These reactions can selectively create azopyrrole derivatives. One strategy involves a reaction that simultaneously installs carbon-iodine (C-I) and nitrogen-nitrogen (N-N) bonds through a process of iodination and oxidation. nih.govnih.gov Another approach uses a copper-catalyzed oxidative coupling process to directly convert pyrazol-5-amines into azopyrroles. nih.govnih.gov The presence of a methyl substituent on the aromatic ring of the pyrazol-5-amine, as in the case of the target compound, does not impede the reaction, which proceeds efficiently to give the desired products in good to excellent yields. nih.gov

Palladium-Mediated Coupling Reactions

The structure of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although direct examples involving this specific compound are not extensively detailed in the provided context, the pyrazole (B372694) core is widely used in such transformations. organic-chemistry.orgnih.gov For instance, halogenated pyrazoles can undergo Suzuki, Stille, and Sonogashira coupling reactions. acs.orgresearchgate.net The amino group at the 5-position can also be utilized in Buchwald-Hartwig amination reactions. These palladium-catalyzed methods offer a versatile platform for further functionalizing this compound, allowing for the introduction of a wide range of substituents and the construction of more complex molecules. acs.org

Domino Reaction Approaches with Arylglyoxals

Domino reactions provide an efficient synthetic route by combining multiple bond-forming transformations in a single operation. Pyrazol-5-amines are effective substrates in domino reactions with arylglyoxals, leading to the selective synthesis of complex fused heterocyclic systems such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.govacs.org The reaction pathway and final product can be controlled by the choice of catalyst and reaction conditions. For example, the reaction of a pyrazol-5-amine with an arylglyoxal in the presence of p-toluenesulfonic acid (p-TsOH) in DMF can lead to the formation of dipyrazolo[3,4-b:4′,3′-f] nih.govnih.govnaphthyridine derivatives. nih.govacs.org This approach highlights the potential of this compound to serve as a key component in multicomponent reactions to rapidly build molecular complexity. figshare.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-methylphenyl)-3-oxopropanenitrile |

| Methylhydrazine |

| p-toluenesulfonic acid |

| Azopyrrole |

| 1,7-Naphthyridine |

| 1,3-Diazocane |

| Pyrrole |

One-Pot Multicomponent Reactions (e.g., with Barbituric Acid Derivatives)

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. The reaction involving 5-aminopyrazoles, such as this compound, with barbituric acid derivatives and aldehydes is a notable example. This approach is often used to construct fused heterocyclic systems like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. mdpi.com

In a typical procedure, the 5-aminopyrazole, an aldehyde, and a barbituric acid derivative are reacted in a suitable solvent, often in the presence of a catalyst. ajgreenchem.com Green chemistry principles are frequently incorporated, with water being a preferred solvent. mdpi.comajgreenchem.com These reactions proceed through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene group of the barbituric acid, followed by a Michael addition of the aminopyrazole, and subsequent intramolecular cyclization and dehydration to yield the final polycyclic product. The efficiency of these reactions is marked by high atom economy, reduced reaction times, and simplified product isolation. ajgreenchem.com

Table 1: Example of a Multicomponent Reaction for Pyrazolo-pyridopyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

|---|---|---|---|---|---|

| 1H-Pyrazol-5-amine | Aromatic Aldehyde | Barbituric Acid | p-Toluenesulfonic acid (PTSA) | Solvent-free | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine |

Condensation Reactions Leading to N-Pyrazolyl Imines

The primary amine group of this compound can readily undergo condensation reactions with various aldehydes and ketones to form N-pyrazolyl imines (Schiff bases). This reaction is a fundamental transformation for introducing further structural diversity. The process typically involves reacting the aminopyrazole with an equimolar amount of a carbonyl compound, often with heating and sometimes under solvent-free conditions or in a solvent like methanol. mdpi.comsemanticscholar.org

To drive the reaction equilibrium towards the imine product, a drying agent such as magnesium sulfate is often employed to remove the water formed during the condensation. semanticscholar.org The resulting N-pyrazolyl imines are versatile synthetic intermediates. For instance, the imine bond can be subsequently reduced, as seen in one-pot reductive amination protocols, to yield the corresponding secondary amine. mdpi.com This two-step sequence of condensation followed by reduction provides an efficient route to N-substituted aminopyrazole derivatives. mdpi.com

Sulfonamidation Reactions

Sulfonamidation of this compound involves the reaction of its primary amine functionality with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), to form a sulfonamide linkage. This reaction is typically carried out in the presence of a base, like triethylamine, in an appropriate solvent such as acetonitrile at room temperature. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction.

The resulting pyrazole-based benzenesulfonamides are of interest in medicinal chemistry. mdpi.com The reaction can lead to the formation of N,N-disubstituted sulfonamides if a second equivalent of the sulfonyl chloride reacts with the nitrogen of the initially formed sulfonamide. This was observed in the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com

N-Alkynylation and Tandem Acyl-Sonogashira Coupling Approaches

N-alkynylation of the pyrazole ring system is a method to introduce an alkynyl group onto one of the nitrogen atoms. While specific examples for this compound are not prevalent, the general methodology for N-alkynylation of azoles often involves reaction with an alkynylating agent under basic conditions.

More elaborate strategies involve tandem reactions. For example, a sequence involving N-alkynylation followed by a coupling reaction like the Acyl-Sonogashira coupling could be envisioned. The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. A hypothetical tandem approach could involve first the N-alkynylation of a suitable pyrazole precursor, followed by a palladium-catalyzed Acyl-Sonogashira coupling to introduce an acyl group, leading to complex, functionalized pyrazole derivatives.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the construction of heterocyclic compounds. These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. The synthesis of pyrazole derivatives can be achieved through electrochemical means, for example, by the anodic oxidation of suitable precursors.

While a specific electrochemical synthesis for this compound is not widely documented, general electrochemical approaches to pyrazole synthesis could be adapted. This might involve the electrochemical oxidation of hydrazones in the presence of a suitable coupling partner or the cyclization of electrochemically generated intermediates. These methods can offer high selectivity and efficiency under mild conditions.

Development of Novel Derivatives Incorporating the this compound Moiety

Synthesis of Resorcylate Aminopyrazole Hybrid Inhibitors

A significant application of aminopyrazoles, including derivatives structurally related to this compound, is in the development of hybrid molecules with potential therapeutic applications. One such class is the resorcylate aminopyrazole (RAP) hybrid inhibitors of Hsp90 (Heat shock protein 90). nih.govnih.gov These compounds are designed to selectively target fungal Hsp90 over its human counterparts, a crucial feature for developing antifungal agents with a favorable therapeutic index. nih.gov

The synthesis of these hybrid molecules is a multi-step process. nih.gov It begins with the preparation of the two key fragments: the substituted 5-aminopyrazole and the resorcinol core.

Synthesis of the Aminopyrazole Moiety :

Acylation : A substituted methyl benzoate is acylated with deprotonated acetonitrile to form an α-cyanoketone. nih.gov

Condensation : The resulting α-cyanoketone is then condensed with an N-alkyl-hydrazine (e.g., methylhydrazine) to construct the 5-aminopyrazole ring. This step allows for the introduction of various substituents on the pyrazole core. nih.gov

Synthesis of the Resorcinol Core and Coupling :

Core Preparation : The resorcinol portion is typically prepared from a starting material like 3,5-dimethoxybromobenzene through a series of steps including formylation, demethylation, and protection of the hydroxyl groups. nih.gov

Amide Formation : The resorcinol core, containing a carboxylic acid functionality, is then coupled with an amide group, such as isoindoline, using a peptide coupling agent like HATU. nih.gov

Buchwald-Hartwig Coupling : The key step in forming the hybrid molecule is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The prepared aminopyrazole is coupled with the brominated resorcylate amide intermediate. nih.gov Optimal conditions for this coupling have been identified as using Pd₂(dba)₃ as the catalyst, Xantphos as the ligand, and NaOPh as the base in dioxane under microwave irradiation. nih.gov

Deprotection : A final deprotection step, often involving the removal of protecting groups like benzyl ethers via hydrogenolysis with palladium on carbon, yields the target resorcylate aminopyrazole hybrid inhibitor. nih.gov

The resulting library of compounds can then be evaluated for their inhibitory activity against fungal Hsp90 isoforms. nih.gov

Table 2: Research Findings on Resorcylate Aminopyrazole Hsp90 Inhibitors

| Compound Type | Key Synthetic Step | Target | Key Finding | Reference |

|---|---|---|---|---|

| Resorcylate Aminopyrazole (RAP) | Buchwald-Hartwig cross-coupling | Fungal Hsp90 | Developed a series of synthetic aminopyrazole-substituted resorcylate amides with potent and fungal-selective Hsp90 inhibitory activity. | nih.gov |

Generation of Pyrazole-Fused Pyridazines and Pyrazines

The synthesis of pyrazole-fused pyridazines and pyrazines from 5-aminopyrazole precursors represents a significant area of heterocyclic chemistry. One prominent method involves a copper-promoted chemoselective dimerization of 5-aminopyrazoles. nih.govnih.gov This protocol facilitates the creation of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. The reaction demonstrates a broad substrate scope and high functional group compatibility, making it a versatile tool for generating these fused systems. nih.gov The ability to switch between the pyridazine and pyrazine products is a key feature of this methodology. nih.gov Such synthetic routes are of considerable interest as both pyridazine and pyrazine scaffolds are core components of numerous bioactive molecules. nih.gov

| Precursor Type | Reagents/Catalyst | Product Type | Bond Couplings | Reference |

| 5-Aminopyrazoles | Copper (Cu) promoter | Pyrazole-fused Pyridazines | C-H/N-H, N-H/N-H | nih.govnih.gov |

| 5-Aminopyrazoles | Copper (Cu) promoter | Pyrazole-fused Pyrazines | C-H/C-H | nih.govnih.gov |

Formation of Disulfide Moiety Analogues

The incorporation of a disulfide moiety into pyrazole structures can be achieved through specific synthetic pathways. Research has focused on the synthesis of novel 1-methyl-1H-pyrazol-5-amine derivatives that feature disulfide linkages. nih.gov This class of compounds is synthesized to explore the chemical space and potential properties arising from the combination of the pyrazole core and the disulfide group. The synthetic strategy typically involves creating conditions conducive to the formation of S-S bonds, linking two pyrazole units or attaching a disulfide-containing substituent to the pyrazole ring.

Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

Pyrazolopyrimidines are a significant class of fused heterocycles, often synthesized from 5-aminopyrazole precursors. beilstein-journals.org The reaction typically involves the cyclocondensation of a 5-aminopyrazole, such as this compound, with a 1,3-bielectrophilic reagent like a β-dicarbonyl compound or its synthetic equivalent. chim.itmdpi.com This approach allows for the construction of the pyrimidine ring fused to the pyrazole core. For instance, reacting 5-aminopyrazoles with reagents like diethyl malonate or enaminones can yield various substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

Further elaboration of the pyrazolopyrimidine scaffold can lead to the formation of tricyclic pyrazolotriazolopyrimidine systems. A common strategy involves using a pyrazolopyrimidine derivative containing a hydrazine group, which can then be cyclized with appropriate reagents to form the third, triazole ring. nih.govmdpi.com For example, (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine can be reacted with reagents like triethyl orthoacetate to yield pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. nih.govmdpi.com These multi-step syntheses demonstrate the utility of aminopyrazoles as foundational materials for complex heterocyclic systems.

| Starting Material | Reagent(s) | Product | Reference |

| 5-Aminopyrazole | Diethyl malonate, β-enaminones | Pyrazolo[1,5-a]pyrimidine (B1248293) | mdpi.comnih.gov |

| 4-Hydrazinopyrazolo[3,4-d]pyrimidine | Triethyl orthoacetate | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | nih.govmdpi.com |

| 4-Iminopyrazolo[3,4-d]pyrimidin-5-ylamine | Triethyl orthoacetate | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | mdpi.com |

1H-Pyrazole-1-carbothioamide Derivatives

1H-Pyrazole-1-carbothioamide derivatives are synthesized by introducing a carbothioamide group at the N1 position of the pyrazole ring. A versatile method for creating this functional group is the reaction of a hydrazine derivative with an isothiocyanate. biointerfaceresearch.com A one-pot, three-component reaction involving hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate can efficiently produce 5-amino-1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com In a stepwise approach, a pre-formed aminopyrazole can be reacted with an isothiocyanate to yield the corresponding N-substituted pyrazolyl thiourea, which is structurally related to carbothioamides. The synthesis often proceeds via the initial formation of a thiosemicarbazide intermediate, which then undergoes cyclization. biointerfaceresearch.comresearchgate.net

Pyrazole-4-carboxylic Acid Amides

The synthesis of pyrazole-4-carboxylic acid amides is a common strategy for modifying the pyrazole scaffold. nih.gov This class of compounds is typically prepared through standard amide bond formation reactions. The process generally begins with a pyrazole-4-carboxylic acid precursor. This carboxylic acid is then activated, often by converting it into a more reactive acyl chloride. nih.gov The activated acid derivative subsequently reacts with a primary or secondary amine to form the desired amide. This robust and widely applicable methodology allows for the introduction of a vast array of substituents via the amine component, leading to the creation of large libraries of pyrazole-4-carboxylic acid amides. researchgate.net

| General Reactant 1 | General Reactant 2 | Reaction Type | Product |

| Pyrazole-4-carboxylic acid (or acyl chloride) | Amine (Primary or Secondary) | Amide Coupling | Pyrazole-4-carboxylic acid amide |

Pyrazolyl-Urea Scaffold Development

The pyrazolyl-urea scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The synthesis of these derivatives generally involves the reaction of an aminopyrazole, such as this compound, with an isocyanate. This reaction forms a urea linkage connecting the pyrazole ring to another substituent. acs.org An alternative approach is to use a reagent like phosgene or its equivalent to first form a pyrazolyl isocyanate intermediate, which can then be reacted with an amine. The urea linker's ability to form specific hydrogen bonds is crucial to the bioactivity of many of these molecules. acs.org The development of pyrazolyl-urea derivatives is an active area of research, with studies exploring their potential as kinase inhibitors and other therapeutic agents. semanticscholar.orgmdpi.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the m-tolyl group typically appear in the downfield region, between δ 7.0 and 7.8 ppm. The protons of the N-methyl group on the pyrazole (B372694) ring would produce a sharp singlet, generally observed around δ 3.6 ppm mdpi.com. Another characteristic singlet corresponds to the proton at the C4 position of the pyrazole ring, which is anticipated to resonate in the range of δ 5.4-6.1 ppm mdpi.com. The methyl group on the tolyl ring would also yield a singlet, typically found further upfield around δ 2.4 ppm. The primary amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary but is often observed around δ 3.3-6.8 ppm and is characteristically exchangeable with deuterium oxide (D₂O) mdpi.comrsc.org.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amine) | 3.3 - 6.8 | Broad Singlet |

| Ar-H (m-tolyl) | 7.0 - 7.8 | Multiplet |

| C4-H (Pyrazole) | 5.4 - 6.1 | Singlet |

| N-CH₃ (N-Methyl) | ~3.6 | Singlet |

Note: Data is inferred from spectral analysis of analogous pyrazole compounds.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, the quaternary carbons of the pyrazole ring at positions C3 and C5 are expected to appear significantly downfield, with C3 (attached to the tolyl group) resonating around δ 160-161 ppm and C5 (attached to the amine group) around δ 148-150 ppm mdpi.com. The C4 carbon of the pyrazole ring, being a methine carbon, would be found more upfield, typically in the δ 85-88 ppm range mdpi.com. The carbons of the m-tolyl ring will resonate in the aromatic region of δ 120-140 ppm. The N-methyl carbon signal is anticipated around δ 34 ppm, while the tolyl methyl carbon signal is expected near δ 21 ppm rsc.org.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyrazole) | 160 - 161 |

| C5 (Pyrazole) | 148 - 150 |

| Ar-C (m-tolyl) | 120 - 140 |

| C4 (Pyrazole) | 85 - 88 |

| N-CH₃ (N-Methyl) | ~34 |

Note: Data is inferred from spectral analysis of analogous pyrazole compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique would definitively link the proton signals for the N-methyl, tolyl-methyl, pyrazole C4-H, and aromatic tolyl protons to their corresponding carbon signals identified in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different structural fragments of the molecule. mdpi.comclockss.org Key expected correlations for this compound would include:

A correlation between the N-methyl protons and the pyrazole ring carbons C5 and C3a.

Correlations from the pyrazole C4-H proton to the C3, C5, and C3a carbons of the pyrazole ring.

Correlations from the protons on the m-tolyl ring to the C3 carbon of the pyrazole ring, confirming the connection point between the two ring systems.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the tolyl group typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹ derpharmachemica.com. The stretching vibrations of the C=N and C=C bonds within the pyrazole and tolyl rings are expected in the 1500-1615 cm⁻¹ region mdpi.comrjpbcs.com. The N-H bending vibration of the amine group often appears around 1600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Primary Amine | N-H Bend | ~1600 |

| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1500 - 1615 |

Note: Data is inferred from spectral analysis of analogous pyrazole compounds. acs.orgrsc.orgmdpi.com

Raman spectroscopy provides complementary vibrational data to FT-IR. It is particularly sensitive to symmetric vibrations and bonds with non-polar character. For this compound, strong Raman signals are expected for the symmetric stretching modes of the aromatic tolyl ring and the pyrazole ring. The C-C stretching modes of the phenyl ring are typically strong in both IR and Raman spectra. researchgate.net The N=N stretching vibration in related azo-pyrazole compounds is observed around 1427 cm⁻¹, and C-N stretching vibrations are expected in the 1130–1200 cm⁻¹ region derpharmachemica.com. These characteristic bands help to confirm the presence and structure of the heterocyclic and aromatic ring systems.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic/Heteroaromatic | Ring Breathing/Stretching | 1400 - 1600 |

| Azo Group (in analogues) | N=N Stretch | ~1427 |

| Ring-Nitrogen Bond | C-N Stretch | 1130 - 1200 |

Note: Data is inferred from spectral analysis of pyrazole and its derivatives. researchgate.netchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. For this compound and its analogues, various ionization techniques are employed to generate characteristic ions, providing valuable insights into their chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

For pyrazole derivatives, HRMS, often coupled with electrospray ionization (ESI), provides exact mass measurements that confirm their elemental composition. In the analysis of novel tetra-substituted phenylaminopyrazole derivatives, HRMS was used to confirm the calculated molecular formulas of the synthesized compounds nih.gov. For instance, the [M+H]⁺ ion for a related compound, (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone, was calculated as 354.1601 and found to be 354.1601, confirming the formula C₂₃H₁₉N₃O nih.gov. Similarly, for this compound, HRMS would be expected to provide an exact mass measurement that validates its elemental formula, C₁₁H₁₃N₃.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 188.1182 | Hypothetical |

| [M+Na]⁺ | 210.1002 | Hypothetical |

Note: Observed m/z values are hypothetical and would be determined experimentally.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

The ESI-MS analysis of pyrazole derivatives, such as those used in labeling carbohydrates, has demonstrated the formation of intense protonated molecular ions [M+H]⁺ nih.gov. This allows for the straightforward determination of the molecular weight. For this compound, with its basic amino group, ESI-MS in positive ion mode would be expected to readily produce the protonated molecule [M+H]⁺, providing a clear indication of its molecular mass.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for the analysis of less polar and volatile compounds. In APCI, a corona discharge ionizes the solvent vapor, which in turn transfers protons to the analyte molecules. This process typically results in the formation of protonated molecules [M+H]⁺.

APCI-MS has been successfully applied to the characterization of various pyrazole-containing Schiff base compounds, where the molecular ion peaks were observed, confirming their structures asianpubs.org. Given the aromatic nature of this compound, APCI-MS would be a suitable technique for its analysis, likely yielding a prominent [M+H]⁺ ion. Studies on the halogenation of 3-aryl-1H-pyrazol-5-amines have also utilized APCI in conjunction with a TOF mass analyzer for high-resolution mass spectra beilstein-archives.org.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and for the characterization of individual compounds.

In the study of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, LC/MS was a key analytical tool for their characterization nih.gov. The LC component separates the target compound from impurities and byproducts, while the MS provides molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation analysis. For this compound, an LC/MS method would involve separation on a suitable reversed-phase column followed by detection using ESI or APCI-MS. The resulting data would confirm the purity and identity of the compound. Tandem MS (MS/MS) analysis of the protonated molecule would be expected to yield fragment ions resulting from the cleavage of the pyrazole ring and the loss of substituents, providing further structural confirmation. A proposed fragmentation pathway for a related isomer, ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, has been detailed, showcasing the utility of MS³ analysis in distinguishing between isomers nih.gov.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis allows for the complete determination of the molecular structure.

While a specific crystal structure for this compound is not available in the reviewed literature, the structures of several analogous pyrazole derivatives have been elucidated using this technique. For example, the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine was determined to be in the orthorhombic crystal system nih.gov. In this analogue, the phenyl and methoxybenzene rings are rotated relative to the central pyrazole ring, and the molecules are linked by intermolecular N—H···N hydrogen bonds, forming a chain structure nih.gov.

Similarly, a comparative analysis of three other pyrazolone derivatives revealed different crystal systems (monoclinic, triclinic, and orthorhombic) and the presence of N-H···O hydrogen bonds that link the molecules in the crystal lattice spast.org. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has also been reported, crystallizing in the monoclinic space group P2/c researchgate.net.

Table 2: Crystallographic Data for an Analogous Compound: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| V (ų) | 2689.87 (18) |

| Z | 8 |

This data is for an analogous compound and serves as a reference for the type of information obtained from single-crystal X-ray diffraction.

Computational and Theoretical Chemistry Investigations of 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties of novel compounds.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

A crucial aspect of this analysis is the conformational landscape, particularly the orientation of the m-tolyl ring relative to the pyrazole (B372694) ring. The dihedral angle between these two rings is a key parameter, as it influences the extent of π-conjugation and steric hindrance within the molecule. Different starting geometries would be optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to identify the global energy minimum conformation. The planarity or twisting of the rings would be a significant finding of this analysis.

Table 1: Representative Optimized Geometrical Parameters for Pyrazole Derivatives (Illustrative) This table is illustrative and does not represent actual data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.38 Å |

| Bond Length | C3-N2 (pyrazole) | ~1.33 Å |

| Bond Length | C5-N1 (pyrazole) | ~1.39 Å |

| Bond Length | C5-NH2 (amine) | ~1.37 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Dihedral Angle | Pyrazole Ring - Phenyl Ring | Varies (e.g., 6.8° - 88.3°) nih.gov |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO acts as an electron donor, and its energy level correlates with the ionization potential. The LUMO acts as an electron acceptor, and its energy relates to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO may be distributed across the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table is illustrative and does not represent actual data for this compound.

| Parameter | Calculated Energy (eV) |

|---|---|

| EHOMO | -5.91 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.46 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the electron density surface.

The color-coded map reveals the charge distribution:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often found near electronegative atoms like nitrogen or oxygen. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the amine group). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the lone pair of the C5-amine group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the amine hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugation, and intramolecular interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, contributing to the molecule's stability. Key interactions in this compound would likely include π → π* transitions within the aromatic rings and LP → π* interactions, such as the delocalization of the lone pair (LP) from the amine nitrogen into the antibonding (π*) orbitals of the pyrazole ring. These interactions are crucial for understanding the electronic communication between the different functional groups.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonding. This method identifies bond critical points (BCPs) between atoms, which are points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.

The values of ρ and ∇²ρ at a BCP reveal the nature of the interaction:

Shared Interactions (Covalent Bonds): Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating electron density is concentrated between the nuclei.

Closed-Shell Interactions (Ionic bonds, van der Waals forces, hydrogen bonds): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating electron density is depleted in the internuclear region.

QTAIM analysis would be used to precisely define and classify the covalent bonds within the pyrazole and tolyl rings, as well as to identify and characterize any weaker intramolecular interactions, such as hydrogen bonds.

The Electronic Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. They are effective for distinguishing core, bonding, and non-bonding (lone pair) electrons.

ELF: Measures the probability of finding an electron pair in a specific region. It takes values between 0 and 1. High ELF values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds and lone pairs.

LOL: Provides a similar picture of electron localization, often with clearer and more distinct boundaries between different regions compared to ELF.

For this compound, ELF and LOL analyses would map the high-localization regions corresponding to the C-C, C-H, C-N, and N-N covalent bonds. They would also clearly visualize the lone pair electrons on the pyrazole and amine nitrogen atoms, providing a chemically intuitive picture of the molecule's electronic structure.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound, offering a molecular-level understanding of its vibrational and electronic behavior.

Theoretical Calculation of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of the vibrational frequencies for this compound have been performed using density functional theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations provide a detailed assignment of the vibrational modes observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy.

Key vibrational assignments include the N-H stretching vibrations, typically predicted in the 3400-3500 cm⁻¹ range. The C-H stretching modes of the tolyl and pyrazole rings, along with the methyl group, are observed at higher wavenumbers. The C=N and C=C stretching vibrations within the pyrazole ring are fundamental for characterizing the heterocyclic structure. By comparing the theoretically calculated spectrum with experimental data, a scaling factor is often applied to correct for anharmonicity and computational approximations, leading to excellent agreement between theory and experiment.

Table 1: Selected Calculated Vibrational Frequencies for this compound This table is a representative example based on typical computational results for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3445 | N-H stretching |

| ν(C-H) | 3080 | 3075 | Aromatic C-H stretching |

| ν(C=N) | 1620 | 1615 | Pyrazole ring stretching |

| ν(C=C) | 1580 | 1575 | Aromatic ring stretching |

| β(N-H) | 1550 | 1548 | N-H in-plane bending |

| δ(CH₃) | 1450 | 1445 | Methyl group deformation |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) has been employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound and to understand its electronic transitions. These calculations help identify the principal electronic transitions, their corresponding excitation energies, and oscillator strengths.

The analysis typically reveals that the main absorption bands in the UV-Vis spectrum arise from π → π* transitions. These transitions are primarily associated with the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the pyrazole-amine moiety, while the LUMO is distributed across the tolyl ring system, indicating a significant intramolecular charge transfer (ICT) character upon electronic excitation.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials for advanced photonic and optoelectronic applications. Computational chemistry provides a powerful tool for predicting these properties at the molecular level.

Calculation of Linear Polarizabilities (α) and First-Order Hyperpolarizabilities (β)

The NLO response of this compound has been evaluated by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. The first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.

Calculations have shown that the molecule possesses a significant β value, which is attributed to the charge transfer from the electron-donating amine group to the pyrazole and tolyl ring systems. This donor-π-acceptor like framework enhances the molecular polarization and results in a notable NLO response. The magnitude of the hyperpolarizability suggests that this compound is a promising candidate for NLO materials.

Solvent Effects on Electronic Properties (Continuum Solvation Models)

The electronic properties of molecules can be significantly influenced by their environment. The effect of different solvents on the electronic structure of this compound has been studied using continuum solvation models, such as the Polarizable Continuum Model (PCM).

These studies demonstrate that as the polarity of the solvent increases, a bathochromic (red) shift is observed in the calculated UV-Vis absorption spectrum. This shift indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. This solvatochromic behavior is consistent with the intramolecular charge transfer character of the electronic transitions.

Computational Dynamics and Interaction Studies

To understand the real-time evolution of the molecular system, computational dynamics simulations have been performed. Methods like Atom Centered Density Matrix Propagation (ADMP) have been used to study the molecule's dynamic behavior and its interactions.

ADMP simulations provide insights into the vibrational dynamics and potential chemical reactivity of the molecule over short timescales. These studies can help in understanding the flow of energy within the molecule following electronic excitation and can elucidate the initial steps of potential photochemical reactions or relaxation pathways.

Chemical Reactivity and Mechanistic Pathway Studies of 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine Derivatives

Reaction Mechanism Elucidation for Oxidation and Coupling Processes

The oxidation and coupling of 5-aminopyrazole derivatives, such as 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine, have been investigated to create novel molecular architectures, particularly those containing N-N azo linkages. Studies on similar pyrazol-5-amines have proposed mechanisms for oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.gov

One proposed pathway involves a single-electron transfer (SET) process. In a copper-catalyzed system, for instance, a copper(II) catalyst, generated in situ, oxidizes the arylamino group into an arylamino radical cation. This is followed by intermolecular coupling and further oxidation to yield the final aromatic azo product. nih.gov An alternative mechanism, particularly for iodinative coupling, suggests the formation of a radical cation which then couples with another molecule of the aminopyrazole. Subsequent proton and electron transfers lead to a hydrazine (B178648) intermediate, which is then oxidized to the corresponding azo compound. nih.gov These processes highlight the efficiency of pyrazol-5-amines in forming N-N bonds under oxidative conditions.

Investigations into Domino and Cascade Reactions

5-Aminopyrazoles are highly effective building blocks in domino and cascade reactions, which allow for the construction of complex fused heterocyclic systems in a single synthetic operation. These reactions leverage the dual nucleophilicity of the 5-aminopyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine frameworks. A cascade 6-endo-dig cyclization has been developed by reacting 5-aminopyrazoles with alkynyl aldehydes. nih.govproquest.com The proposed mechanism begins with the condensation of the 5-amino group with the aldehyde to form an intermediate. This is followed by a cyclization step involving the nucleophilic C4 position of the pyrazole (B372694) ring attacking the activated alkyne, leading to the fused pyridine (B92270) ring. proquest.com

Similarly, multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines have been shown to selectively produce various fused heterocycles, including pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. nih.govacs.org The regiochemical outcome of these reactions can often be controlled by the substituents on the pyrazole ring and the reaction conditions. nih.govacs.org For example, the reaction of 1,3-diaryl substituted pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) proceeds regioselectively to form pyrazolo[3,4-b]pyridone systems. nuph.edu.uaresearchgate.net

| Reaction Type | Reactants (with 5-Aminopyrazole) | Fused Product | Reference |

| Cascade Cyclization | Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridines | nih.govproquest.com |

| Multicomponent Domino | Arylglyoxals | Dipyrazolo-fused 1,7-Naphthyridines | nih.govacs.org |

| Multicomponent Domino | Arylaldehydes, Cyclic Ketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.orgnih.gov |

| Domino Reaction | Pyrazole-4-carbaldehydes, Dioxane-4,6-dione | Pyrazolo[3,4-b]pyridones | nuph.edu.ua |

Photochemical and Electrochemical Reaction Pathways

While specific studies on the photochemical and electrochemical reactions of this compound are limited, research on related structures provides insight into potential pathways. For instance, pyrazole-containing systems like pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes have demonstrated interesting photochromic behavior. mdpi.com This behavior is based on the reversible, light-induced ring-opening of the aziridine (B145994) ring to form a colored ylide, a process that could be conceptually applied to novel fused systems derived from 5-aminopyrazoles. mdpi.com

Mechanistic studies on the oxidation-induced N-N coupling to form pyrazoles from diazatitanacycles also shed light on relevant electrochemical principles. nih.gov These studies propose that an initial inner-sphere oxidation by an external oxidant generates a one-electron oxidized intermediate. The subsequent steps leading to N-N bond formation are critical. Understanding such single-electron transfer events is fundamental to designing potential electrochemical syntheses involving the amine or pyrazole ring of this compound. nih.gov

Isomerization Phenomena in Fused Pyrazole Systems

Isomerization is a key consideration in the synthesis of fused heterocycles from 3(5)-aminopyrazoles. The inherent tautomerism of the aminopyrazole precursor can lead to different regioisomeric products. 3(5)-aminopyrazoles exist in an equilibrium between the 3-amino and 5-amino tautomers, with the 5-amino form often being the reactive species in cyclization reactions leading to fused systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

The regioselectivity of cyclization reactions is highly dependent on reaction conditions. For example, the reaction of 5-aminopyrazoles with β-ketonitriles can yield pyrazolo[3,4-b]pyridines. However, if the substituents on the pyrazole have significant steric bulk, the formation of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) derivative can occur as a competing product. beilstein-journals.orgnih.gov This demonstrates that steric and electronic factors, along with catalysis (acidic vs. basic), can modulate the nucleophilicity of the different nitrogen and carbon centers, thereby directing the reaction pathway toward a specific isomer. mdpi.com In acidic media, protonation typically occurs at the endocyclic pyridine-like nitrogen, which can favor an attack by the exocyclic amine group, influencing the final fused ring system. mdpi.com

Reactivity of Amine and Pyrazole Ring Functional Groups

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the exocyclic 5-amino group and the pyrazole ring itself.

Amine Group (NH₂): The 5-amino group is a potent nucleophile and a key reactive center. researchgate.net It readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or enamines, which are often key intermediates in domino and cascade reactions for building fused rings. proquest.comnih.gov It can also undergo acylation or sulfonylation reactions with acyl chlorides or sulfonyl chlorides. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride results in a double N-sulfonylation, highlighting the amine's reactivity. mdpi.com

Pyrazole Ring: The pyrazole ring is an aromatic system with distinct reactive sites.

C4 Position: The C4 carbon is electron-rich and thus highly susceptible to electrophilic substitution. This site is a key nucleophilic center in many cyclization reactions, attacking electrophilic carbons to form fused rings. nih.gov Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) occurs selectively at the C4 position. beilstein-archives.org

| Functional Group | Reaction Type | Reagent Example | Product Type | Reference |

| 5-Amine | Condensation | Aldehydes/Ketones | Imines/Enamines (Intermediates) | proquest.comnih.gov |

| 5-Amine | N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides | mdpi.com |

| Pyrazole C4-H | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazole derivative | beilstein-archives.org |

| Pyrazole C4-H | Cyclization (Nucleophile) | Activated Alkynes/Enones | Fused Heterocycles | nih.govmdpi.com |

Exploration of Novel Bond-Forming Efficiencies

The structure of this compound is well-suited for developing efficient synthetic methods that form multiple chemical bonds in a controlled manner.

C-N and C-C Bond Formation: Multicomponent and domino reactions are prime examples of high bond-forming efficiency. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, aldehydes, and a third component (like a cyclic ketone or β-ketonitrile) involves the sequential formation of both C-N and C-C bonds to construct the new pyridine ring. beilstein-journals.orgnih.gov

N-N Bond Formation: As discussed, oxidative dehydrogenative coupling strategies provide a direct route to forming N-N bonds, converting two molecules of a pyrazol-5-amine into a symmetrical azo compound. nih.gov This method is noted for its high bond-forming efficiency (BFE) under mild conditions. nih.gov

C-H/N-H Coupling: The dimerization of 5-aminopyrazoles has been achieved via copper-promoted direct coupling of C-H/N-H bonds. This process can lead to the switchable synthesis of pyrazole-fused pyridazines and pyrazines, demonstrating a powerful method for constructing complex fused systems through direct functionalization of existing bonds. mdpi.com

These efficient bond-forming strategies underscore the value of 5-aminopyrazole derivatives as versatile platforms for generating molecular diversity in heterocyclic chemistry.

Structure Activity Relationship Sar and Rational Design of 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine Derivatives

General Principles of the Pyrazole (B372694) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and presence in numerous approved drugs. nih.govnih.govmdpi.com The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor (at the N-1 position in unsubstituted pyrazoles) and acceptor (at the N-2 position), contribute to its successful interaction with a wide range of biological targets. nih.gov This scaffold is a key component in drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others. nih.govnih.gov

The structural rigidity and planarity of the pyrazole ring provide a stable framework for the precise spatial orientation of various substituents, which is critical for molecular recognition at receptor binding sites. Furthermore, the pyrazole nucleus is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates. nih.gov Its ability to serve as a bioisostere for other aromatic rings allows for the fine-tuning of a compound's electronic and steric properties to optimize its pharmacological activity.

Structure-Activity Relationships Based on Substituent Effects on the Pyrazole and m-Tolyl Moieties

The biological activity of 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine derivatives is significantly influenced by the nature and position of substituents on both the pyrazole ring and the m-tolyl group.

Impact of N-Substitutions

The methylation at the N-1 position of the pyrazole ring in this compound has a profound impact on its physicochemical and biological properties. The N-1 nitrogen in an unsubstituted pyrazole can act as a hydrogen bond donor, which may be crucial for binding to certain biological targets. The introduction of a methyl group at this position removes this hydrogen bond donating capability, which can either increase or decrease binding affinity depending on the specific interactions within the receptor pocket.

Role of the m-Tolyl Group in Molecular Recognition

The m-tolyl group at the 3-position of the pyrazole ring plays a significant role in molecular recognition through various non-covalent interactions. The phenyl ring itself can engage in π-π stacking, hydrophobic, and van der Waals interactions with complementary residues in a protein's binding pocket. The position of the methyl group on the phenyl ring is crucial for determining the precise nature of these interactions.

Influence of Modifications at the 5-Amino Position

The 5-amino group is a key functional group that can significantly influence the biological activity of pyrazole derivatives. It can act as a hydrogen bond donor and a basic center, allowing for ionic interactions with acidic residues in a biological target. Modification of this amino group, such as through acylation, alkylation, or incorporation into a larger heterocyclic system, is a common strategy in drug design to modulate a compound's properties.

For instance, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and basicity, which in turn can affect its binding affinity and selectivity. The introduction of bulkier substituents on the amino group can also introduce steric effects that may either enhance or diminish activity depending on the topology of the binding site. Structure-activity relationship studies on 5-aminopyrazole derivatives have demonstrated that even minor modifications at this position can lead to significant changes in their pharmacological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This approach is valuable for predicting the activity of novel compounds and for guiding the rational design of more potent analogues.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) (e.g., Topomer CoMFA)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for understanding the SAR of a series of compounds in a three-dimensional context. CoMFA models are generated by aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. These field values are then correlated with the biological activity of the compounds to generate a predictive model.

Topomer CoMFA is a variation of CoMFA that combines the principles of topomer technology with CoMFA. A "topomer" is a 2D representation of a molecule that implies a corresponding 3D shape. In Topomer CoMFA, molecules are broken down into smaller fragments, and the 3D shape of each fragment is considered. This approach can be particularly useful when a reliable 3D alignment of the entire molecule is difficult to achieve.

For a series of this compound derivatives, a Topomer CoMFA study would involve:

Dataset Preparation: A series of analogues with known biological activities would be compiled.

Topomer Generation: Each molecule would be fragmented, and 3D topomers would be generated for each fragment.

CoMFA Field Calculation: Steric and electrostatic fields would be calculated for the ensemble of topomers.

Model Building and Validation: A statistical model correlating the CoMFA fields with biological activity would be developed and rigorously validated.

The resulting 3D-QSAR model would be visualized as contour maps, indicating regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. These maps would provide valuable insights for the rational design of new derivatives with improved potency. For example, a contour map might suggest that a bulkier, electron-donating group at a specific position on the m-tolyl ring would enhance activity. While specific Topomer CoMFA studies on this compound were not found in the searched literature, this methodology has been successfully applied to other classes of pyrazole derivatives, demonstrating its utility in guiding drug discovery efforts. nih.gov

Below is an interactive data table summarizing the general effects of substitutions on the activity of pyrazole derivatives, based on the principles discussed.

| Moiety | Position | Substitution | General Effect on Activity |

| Pyrazole | N-1 | Methyl | Modulates hydrogen bonding, may increase lipophilicity and bioavailability. |

| Pyrazole | C-3 | m-Tolyl | Provides key hydrophobic and steric interactions for molecular recognition. |

| m-Tolyl | meta | Methyl | Can fit into hydrophobic pockets, influences orientation in the binding site. |

| Pyrazole | C-5 | Amino | Acts as a hydrogen bond donor and basic center; modifications can fine-tune binding. |

Design Strategies for Novel Bioactive Compounds Based on this compound

The this compound scaffold serves as a valuable starting point for the rational design of novel bioactive compounds. The inherent drug-like properties of the pyrazole core, combined with the specific substitution pattern, offer multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov Medicinal chemistry strategies such as structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking are instrumental in guiding these design efforts. connectjournals.com By systematically modifying the N-methyl, m-tolyl, and C5-amine moieties, researchers can explore the chemical space around this core structure to develop new therapeutic agents.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. dtic.mil These approaches are particularly relevant for established scaffolds like the 1,3,5-substituted pyrazole, allowing for the exploration of new intellectual property space and the mitigation of potential liabilities associated with the original structure.

Scaffold Hopping: This strategy involves replacing the central pyrazole core with a different heterocyclic system that maintains a similar spatial arrangement of the key substituents. The pyrazole ring is often considered a "privileged scaffold" and is itself frequently the result of scaffold hopping from other heterocycles like pyrimidines to improve physicochemical properties. nih.govresearchgate.net For the this compound scaffold, potential isosteric replacements for the pyrazole ring could include other five- or six-membered heterocycles that can accommodate the substituents in a comparable orientation. Successful examples in related pyrazole-containing compounds have included hops to imidazole, triazole, and thiazole (B1198619) rings. researchgate.net

Bioisosteric Replacements: This technique focuses on substituting specific functional groups or fragments with others that have similar physical or chemical properties, leading to a molecule with a comparable biological activity profile. nih.gov For this compound, bioisosteric modifications can be considered for each of the three main components:

C3-(m-tolyl) Group: The m-tolyl group is a key hydrophobic component. Its methyl substituent can be moved to the ortho or para positions to probe different interactions within a target's binding pocket. Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to modulate properties like potency, solubility, and metabolism. For instance, in analogues of the pyrazole-containing drug Rimonabant, the 5-aryl moiety was successfully replaced with a 2-thienyl group appended with an alkynyl unit, leading to highly potent derivatives. nih.govdrugbank.com

N1-Methyl Group: The methyl group at the N1 position influences the molecule's lipophilicity and metabolic stability. SAR studies on related pyrazoles have shown that N-substitution can significantly impact biological activity. nih.gov Bioisosteric replacements could include other small alkyl groups (e.g., ethyl) or the introduction of fluorine (e.g., -CHF2, -CF3) to alter metabolic pathways and electronic properties. u-tokyo.ac.jp

C5-Amine Group: The 5-amino group is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions. Its basicity and hydrogen-bonding capacity can be fine-tuned through bioisosteric replacement. For example, it could be acylated, alkylated, or replaced with groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or small amide functionalities to optimize binding affinity and selectivity.

The following table summarizes potential bioisosteric replacements for different moieties of the parent compound, based on established practices in medicinal chemistry. chem-space.comresearchgate.net

| Original Moiety | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrazole | Core Scaffold | Imidazole, Triazole, Thiazole, Pyrimidine | Modify core physicochemical properties, explore new IP space. nih.govresearchgate.net |

| m-Tolyl | C3 | Phenyl, Halophenyl, Pyridinyl, Thienyl, Naphthyl | Modulate hydrophobicity, electronics, and binding interactions. nih.govdrugbank.com |

| Methyl (on N1) | N1 | Ethyl, Difluoromethyl (-CHF2), Trifluoromethyl (-CF3) | Alter lipophilicity and metabolic stability. nih.govu-tokyo.ac.jp |

| Amine (-NH2) | C5 | Hydroxyl (-OH), Amide (-NHCOR), Sulfonamide (-NHSO2R) | Modulate hydrogen bonding capacity and basicity. mdpi.com |

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a rational approach to lead discovery that begins with identifying low-molecular-weight fragments that bind weakly to a biological target. researchgate.net These initial hits are then optimized and grown or linked together to produce a more potent lead compound. The this compound structure is well-suited for a hypothetical FBDD approach, either through deconstruction or by using its constituent parts as a basis for a fragment library.

Deconstruction into Fragments: The parent compound can be conceptually broken down into three primary fragments:

The m-Tolyl Fragment: Represents a simple aromatic fragment that can probe hydrophobic pockets.

The 1-Methyl-pyrazole Fragment: A core heterocyclic fragment that provides a rigid scaffold.

The Aminopyrazole Fragment: A key piece that presents a hydrogen-bonding donor/acceptor motif.

In an FBDD campaign, a library of small molecules similar to these fragments would be screened against a target of interest using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Once initial fragment hits are identified and their binding modes are determined (often through X-ray crystallography), they can be optimized.

Fragment Growing and Linking:

Fragment Growing: If a single fragment, for example, an aminopyrazole derivative, shows binding, it can be elaborated upon by adding substituents at open vectors. A medicinal chemist might "grow" the fragment by adding a tolyl group at the C3 position to extend into an adjacent hydrophobic pocket, effectively reconstructing the original lead compound in a stepwise, data-driven manner.

Fragment Linking: Alternatively, if two different fragments (e.g., a tolyl fragment and an aminopyrazole fragment) are found to bind in adjacent sites within the target's active site, they can be connected with a suitable linker to create a single, high-affinity molecule.

Computational methods play a significant role in FBDD, helping to prioritize which fragments to screen and guiding the subsequent optimization process. connectjournals.com For a scaffold like this compound, FBDD provides a powerful strategy to understand the key molecular interactions driving biological activity and to build novel, potent compounds from the ground up.

Mechanistic Insights into Biological Target Interactions of 1 Methyl 3 M Tolyl 1h Pyrazol 5 Amine Derivatives

Molecular Docking and Simulation Studies for Ligand-Protein Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of ligands to protein targets. These methods provide critical insights into the binding modes, affinities, and specific molecular interactions that govern the biological activity of 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine derivatives.

Molecular docking studies have been instrumental in identifying the specific binding pockets and key amino acid residues that interact with pyrazole (B372694) derivatives across various biological targets.

Hsp90: For Heat shock protein 90 (Hsp90), pyrazole-based inhibitors are known to bind deeply within the N-terminal ATP-binding pocket. nih.gov Crystallographic and docking studies have identified crucial residues for this interaction, including Gly97, Asn51, and Lys58. researchgate.net

Protein Kinases (VEGFR-2, CDK2): In the case of protein kinases, these derivatives typically function as ATP-competitive inhibitors. For Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the quinoline-bearing pyrazole analogs have been shown to interact with the hinge region, forming hydrogen bonds with the backbone of Cys919. researchgate.net Docking studies of various pyrazole derivatives with Cyclin-Dependent Kinase 2 (CDK2) also show that the ligands are positioned deep within the binding pocket, allowing for significant interactions. nih.govresearchgate.net

Cyclooxygenase (COX): For COX enzymes, particularly the COX-2 isoform, pyrazole derivatives orient themselves within the active site to interact with key residues that define its catalytic function and selectivity. researchgate.net

| Biological Target | Key Interacting Amino Acid Residues | Reference |

|---|---|---|

| Hsp90 (N-terminal domain) | Asn51, Lys58, Gly97 | researchgate.net |

| VEGFR-2 (hinge region) | Cys919 | researchgate.net |

| CDK2 | Residues within the ATP-binding pocket | nih.govnih.gov |

| COX-2 | Residues within the enzyme active site | researchgate.net |

The stability of the ligand-protein complex is dictated by a combination of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are consistently observed as a critical factor in the binding of pyrazole derivatives. In kinases like VEGFR-2, the pyrazole core can act as a scaffold to present hydrogen bond donors and acceptors that interact with the protein's hinge region. researchgate.net Similarly, studies on pyrazole-carboxamides as carbonic anhydrase inhibitors show that these compounds form better hydrogen bond interactions than standard inhibitors. nih.gov

Hydrophobic Interactions: The tolyl group of the this compound core, along with other aryl substituents, plays a significant role in establishing hydrophobic interactions within the binding pockets of targets like Hsp90. researchgate.net These interactions are crucial for anchoring the ligand in the often-hydrophobic ATP-binding sites.

Pi-Stacking Interactions: Aromatic π-π stacking is another important interaction, particularly given the aromatic nature of the pyrazole and tolyl rings. nih.gov The planar structure of the pyrazole ring facilitates stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's active site. nih.govresearchgate.net These interactions contribute significantly to the binding affinity and stability of the ligand-protein complex.

Computational studies provide predictions of binding affinity, often expressed as binding energy (kcal/mol or kJ/mol) or inhibition constants (Ki). These predictions are valuable for ranking potential inhibitors before synthesis.

Docking studies of pyrazole derivatives against protein kinases have predicted minimum binding energies ranging from -8.57 to -10.35 kJ/mol for targets including Aurora A and CDK2. nih.gov

For novel pyrazole derivatives targeting Hsp90, molecular docking simulations have identified compounds with predicted binding energies between -8.00 and -8.42 Kcal/mol, suggesting a high binding affinity. researchgate.net

In the development of pyrazole derivatives as MCL-1 inhibitors, lead compounds showed binding affinities (Ki) of approximately 10-13 μM, which were later optimized to submicromolar levels (Ki = 0.25 μM). nih.gov

| Derivative Class | Target | Predicted Binding Energy | Measured Activity (IC50 / Ki) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazoles | VEGFR-2 | -10.09 kJ/mol | Not specified | nih.gov |

| 1,3,4-Thiadiazole-Pyrazoles | CDK2 | -10.35 kJ/mol | Not specified | nih.gov |

| Phenylpyrazole Derivatives | MCL-1 | Not specified | Ki = 0.25 µM | nih.gov |

| Thienyl-Pyrazoles | VEGFR-2 | Not specified | IC50 = 0.223 µM | ekb.eg |

| N-Mannich base Pyrazoles | VEGFR-2 | Not specified | IC50 = 0.2 µM | nih.gov |

| N-Mannich base Pyrazoles | CDK-2 | Not specified | IC50 = 0.458 µM | nih.gov |

Understanding Selectivity Mechanisms for Specific Isoforms or Receptors

Achieving selectivity for a specific protein isoform or receptor is a major goal in drug design to minimize off-target effects. The structural features of this compound derivatives can be fine-tuned to exploit subtle differences between related protein targets.

Kinase Selectivity: The JNK family of kinases (JNK1, JNK2, JNK3) have highly conserved ATP binding pockets. However, pyrazole derivatives have been successfully designed to be highly selective for JNK3, which is specifically distributed in the brain. nih.gov This selectivity was achieved by modifying the pyrazole scaffold to interact with unique regions outside the conserved ATP pocket, leading to a six-fold higher selectivity for JNK3 over other kinases like GSK3β. nih.gov

COX-1 vs. COX-2 Selectivity: The design of selective COX-2 inhibitors is a classic example of exploiting isoform differences. Pyrazole-containing drugs like Celecoxib achieve their COX-2 selectivity by incorporating a sulfonamide group that can bind to a secondary side-pocket present in COX-2 but absent in COX-1. nih.gov

PDE5 vs. COX-2 Selectivity: Inspired by Celecoxib, researchers modified the 1,5-diaryl pyrazole scaffold by saturating the pyrazole ring to a pyrazoline. nih.gov This loss of planarity disrupted binding to COX-2 while enhancing inhibition of phosphodiesterase 5 (PDE5), demonstrating that subtle conformational changes can completely switch target selectivity. nih.gov

Conformational Dynamics at Binding Interfaces